2-Hydroxy-5-methyl-4-nitroisoindoline-1,3-dione
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Overview
Description
2-Hydroxy-5-methyl-4-nitroisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with hydroxyl, methyl, and nitro substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methyl-4-nitroisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold, which can then be further functionalized to introduce the hydroxyl, methyl, and nitro groups . Transition-metal-catalyzed reactions and organocatalytic methods have also been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of green chemistry principles, such as solventless reactions and environmentally friendly catalysts, is increasingly being adopted to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-methyl-4-nitroisoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of 2-oxo-5-methyl-4-nitroisoindoline-1,3-dione.
Reduction: Formation of 2-hydroxy-5-methyl-4-aminoisoindoline-1,3-dione.
Substitution: Formation of various substituted isoindoline-1,3-dione derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-methyl-4-nitroisoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its modulation of dopamine receptors suggests its potential use as an antipsychotic agent. Additionally, its ability to inhibit β-amyloid protein aggregation indicates its potential in treating Alzheimer’s disease . The compound’s effects are mediated through its binding to specific amino acid residues at the receptor’s allosteric binding site .
Comparison with Similar Compounds
2-Hydroxy-5-methyl-4-nitroisoindoline-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:
2-Hydroxy-5-methylisoindoline-1,3-dione: Lacks the nitro group, which may result in different reactivity and biological activity.
2-Hydroxy-4-nitroisoindoline-1,3-dione: Lacks the methyl group, potentially affecting its chemical properties and applications.
5-Methyl-4-nitroisoindoline-1,3-dione: Lacks the hydroxyl group, which may influence its solubility and reactivity
Properties
CAS No. |
647860-37-5 |
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Molecular Formula |
C9H6N2O5 |
Molecular Weight |
222.15 g/mol |
IUPAC Name |
2-hydroxy-5-methyl-4-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C9H6N2O5/c1-4-2-3-5-6(7(4)11(15)16)9(13)10(14)8(5)12/h2-3,14H,1H3 |
InChI Key |
IXOMGTBOPHXOAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)N(C2=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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